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Compound of Interest

2-(4-Bromophenyl)thiazole-5-
Compound Name:
carbaldehyde

Cat. No. B1520770

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(4-
Bromophenyl)thiazole-5-carbaldehyde, a heterocyclic compound of significant interest in
medicinal chemistry and materials science. Thiazole derivatives are known for their diverse
biological activities, and the introduction of a bromophenyl group and a reactive carbaldehyde
moiety offers a versatile scaffold for further chemical modifications in drug discovery and the
development of novel organic materials.[1][2][3] This document is intended for researchers,
scientists, and drug development professionals, offering a detailed examination of the
compound's spectroscopic characteristics to aid in its identification, characterization, and
application.

Molecular Structure and Key Features

2-(4-Bromophenyl)thiazole-5-carbaldehyde possesses a core structure consisting of a
thiazole ring substituted at the 2-position with a 4-bromophenyl group and at the 5-position with
a carbaldehyde group. The presence of the electronegative bromine atom and the electron-
withdrawing aldehyde group significantly influences the electronic environment of the molecule,
which is reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a cornerstone technique for the structural elucidation of organic
molecules. Below is an analysis of the predicted *H and 3C NMR spectra of 2-(4-
Bromophenyl)thiazole-5-carbaldehyde. These predictions are based on the analysis of
structurally similar compounds and established principles of NMR spectroscopy.[4][5][6]

'H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment and
connectivity of hydrogen atoms in the molecule.

Table 1: Predicted *H NMR Spectral Data for 2-(4-Bromophenyl)thiazole-5-carbaldehyde (in
DMSO-de)

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
) Aldehyde proton (-
~9.95 Singlet 1H
CHO)
~8.60 Singlet 1H Thiazole proton (H-4)
Aromatic protons
~7.85 Doublet 2H _
(ortho to thiazole)
Aromatic protons
~7.70 Doublet 2H

(ortho to bromine)

Interpretation and Causality:

e Aldehyde Proton (~9.95 ppm): The proton of the aldehyde group is highly deshielded due to
the strong electron-withdrawing effect of the adjacent carbonyl group and its direct
attachment to the aromatic thiazole ring. This results in its characteristic downfield chemical
shift.

e Thiazole Proton (H-4) (~8.60 ppm): The single proton on the thiazole ring is expected to
appear as a singlet at a downfield region. Its chemical shift is influenced by the anisotropic
effect of the aromatic ring system and the electron-withdrawing nature of the adjacent
aldehyde group.
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e Aromatic Protons (~7.85 and ~7.70 ppm): The four protons on the 4-bromophenyl ring are
expected to appear as two distinct doublets, characteristic of a para-substituted benzene
ring. The protons ortho to the electron-donating thiazole ring are shifted slightly upfield
compared to those ortho to the electron-withdrawing bromine atom.

3C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments
within the molecule.

Table 2: Predicted 3C NMR Spectral Data for 2-(4-Bromophenyl)thiazole-5-carbaldehyde (in
DMSO-de)

Chemical Shift (6, ppm) Assignment

~185.0 Aldehyde carbon (C=0)

~168.0 Thiazole carbon (C-2)

~150.0 Thiazole carbon (C-5)

~145.0 Thiazole carbon (C-4)

~132.5 Aromatic carbon (ipso- to thiazole)
~132.0 Aromatic carbons (ortho to bromine)
~129.0 Aromatic carbons (ortho to thiazole)
~125.0 Aromatic carbon (ipso- to bromine)

Interpretation and Causality:

o Aldehyde Carbon (~185.0 ppm): The carbonyl carbon of the aldehyde is the most deshielded
carbon in the molecule, appearing at a very low field.

e Thiazole Carbons: The chemical shifts of the thiazole carbons are influenced by the nitrogen
and sulfur heteroatoms and the attached substituents. The C-2 carbon, bonded to the
nitrogen and the bromophenyl group, is expected to be significantly deshielded.
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o Aromatic Carbons: The chemical shifts of the carbons in the bromophenyl ring are
characteristic of a para-substituted system. The carbon atom attached to the bromine (ipso-
carbon) will have its chemical shift influenced by the heavy atom effect of bromine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule, aiding in its identification and structural confirmation.

Table 3: Predicted Mass Spectrometry Data for 2-(4-Bromophenyl)thiazole-5-carbaldehyde

m/z Interpretation

Molecular ion peak [M]* (due to 7°Br and 8!Br

267/269 isotopes)
239/241 [M-CQOJ*
188 [M-Br]*
154 [C7HaNS]*+

Interpretation and Causality:

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion
due to the presence of bromine (7°Br and 8Br in approximately a 1:1 ratio).[7][8] Common
fragmentation pathways for such aromatic aldehydes include the loss of a carbon monoxide
molecule (CO) and the cleavage of the carbon-bromine bond.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on

their characteristic vibrational frequencies.

Table 4: Predicted Infrared (IR) Spectral Data for 2-(4-Bromophenyl)thiazole-5-carbaldehyde
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Wavenumber (cm~?) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

2850, ~2750 Weak Aldehyde C-H stretch (Fermi
resonance)

~1700 Strong Aldehyde C=0 stretch

~1580 Medium-Strong Aromatic C=C stretch

~1470 Medium Thiazole ring stretch

~1070 Strong C-Br stretch

Interpretation and Causality:

o Aldehyde Group: The strong absorption around 1700 cm~1 is a clear indicator of the carbonyl
(C=0) stretching vibration of the aldehyde. The two weak bands around 2850 cm~* and 2750
cm~1 are characteristic of the C-H stretching of the aldehyde group, often appearing as a
doublet due to Fermi resonance.[9][10]

o Aromatic and Thiazole Rings: The absorptions in the 3100-3000 cm~! and ~1580 cm~1
regions correspond to the C-H and C=C stretching vibrations of the aromatic rings,
respectively.

e C-Br Bond: The strong absorption around 1070 cm~1 is indicative of the C-Br stretching
vibration.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized
protocols are recommended.

NMR Spectroscopy

Sample Preparation:

o Accurately weigh 5-10 mg of purified 2-(4-Bromophenyl)thiazole-5-carbaldehyde.
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e Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds, CDCIs) in a clean, dry NMR tube. The choice of solvent is critical and should be
based on the solubility of the compound.

o Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
Instrumental Parameters (*H NMR):

e Spectrometer: 400 MHz or higher

e Pulse Program: Standard single-pulse sequence

o Number of Scans: 16-64 (depending on sample concentration)

o Relaxation Delay: 1-2 seconds

e Spectral Width: 0-12 ppm

Instrumental Parameters (*3C NMR):

Spectrometer: 100 MHz or higher

Pulse Program: Proton-decoupled pulse sequence

Number of Scans: 1024 or more (due to the low natural abundance of 13C)

Relaxation Delay: 2-5 seconds

Spectral Width: 0-200 ppm

Mass Spectrometry (Electron lonization - El)

Sample Preparation:

e Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol,
dichloromethane).

Instrumental Parameters:
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lonization Mode: Electron lonization (EI)

lonization Energy: 70 eV

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

Scan Range: 50-500 m/z

Infrared (IR) Spectroscopy (Attenuated Total Reflectance
- ATR)

Sample Preparation:

e Place a small amount of the solid sample directly onto the ATR crystal.

o Ensure good contact between the sample and the crystal by applying pressure with the anvil.
Instrumental Parameters:

e Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

Accessory: ATR accessory with a diamond or germanium crystal

Number of Scans: 16-32

Resolution: 4 cmm—1

Spectral Range: 4000-400 cm~1

Visualizations
Molecular Structure

Caption: Molecular structure of 2-(4-Bromophenyl)thiazole-5-carbaldehyde.

Spectroscopic Analysis Workflow
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Caption: Workflow for the spectroscopic characterization of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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